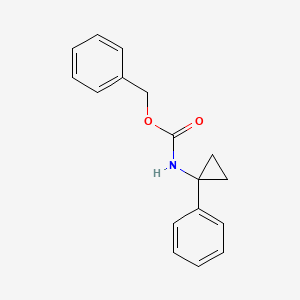
Benzyl (1-phenylcyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-phenylcyclopropyl)carbamate is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.33 g/mol . It is known for its unique structure, which includes a benzyl group, a phenylcyclopropyl group, and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-phenylcyclopropyl)carbamate typically involves the reaction of 1-phenylcyclopropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-phenylcyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Benzyl (1-phenylcyclopropyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl (1-phenylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-cycloalkylcarbamates: These compounds also exhibit cholinesterase inhibitory activity and are used in similar research applications.
Carbamic acid derivatives: These compounds share the carbamate functional group and are used as enzyme inhibitors and in organic synthesis.
Uniqueness
Benzyl (1-phenylcyclopropyl)carbamate is unique due to its specific combination of a benzyl group, a phenylcyclopropyl group, and a carbamate functional group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
benzyl N-(1-phenylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIOJNFEBGVQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735301 |
Source


|
| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324000-40-9 |
Source


|
| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

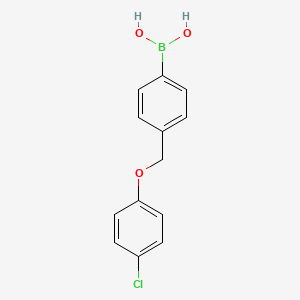
![2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B567777.png)
![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)
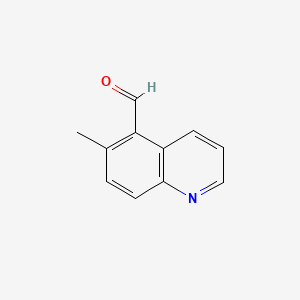
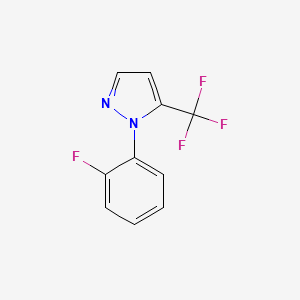

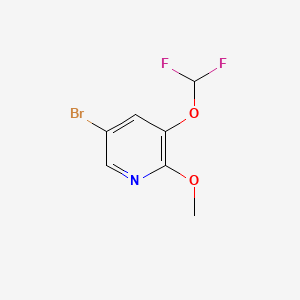
![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)
![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)
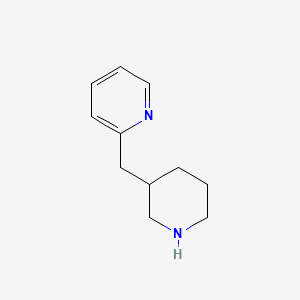
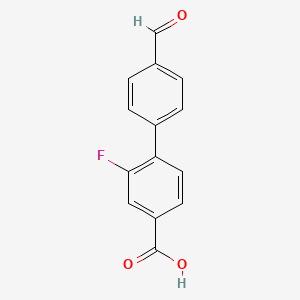
![2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1](/img/structure/B567796.png)
![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
